molecular formula C12H30O6Si2 B1329931 1,6-Bis(trimethoxysilyl)hexane CAS No. 87135-01-1

1,6-Bis(trimethoxysilyl)hexane

Cat. No.: B1329931
CAS No.: 87135-01-1
M. Wt: 326.53 g/mol
InChI Key: GFKCWAROGHMSTC-UHFFFAOYSA-N
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Description

1,6-Bis(trimethoxysilyl)hexane is an organosilicon compound with the molecular formula C12H30O6Si2. It is a colorless to almost colorless liquid that is used primarily as a silane coupling agent. This compound is known for its ability to form strong bonds between organic polymers and inorganic materials, making it valuable in various industrial applications.

Mechanism of Action

Target of Action

1,6-Bis(trimethoxysilyl)hexane, also known as KBM-3066, is primarily used for the surface modification of inorganic materials . It acts on the surfaces of these materials, modifying their properties to enhance their performance in various applications.

Mode of Action

The compound interacts with its targets (inorganic materials) through a process known as silanization . In this process, the trimethoxysilyl groups on the hexane molecule react with the surface of the inorganic material, forming strong covalent bonds. This results in a modified surface with improved properties such as increased hydrophobicity, adhesion, and durability .

Biochemical Pathways

As an organosilane compound, this compound doesn’t directly participate in biological pathways. For instance, silica aerogels modified with this compound have been used for adsorption of heavy metals from wastewater .

Pharmacokinetics

It’s important to note that the compound’s physical properties, such as its specific gravity (102) and molecular weight (3265), may influence its behavior in a given environment .

Result of Action

The primary result of this compound’s action is the modification of inorganic material surfaces. This can lead to improved material properties, such as increased hydrophobicity, enhanced adhesion, and improved durability . In the context of silica aerogels, the compound can enhance their thermal insulation performance and mechanical strength .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can accelerate the hydrolysis of the trimethoxysilyl groups, potentially affecting the efficiency of the silanization process . Therefore, it’s typically recommended to handle and store the compound in a well-ventilated place, away from heat, direct sunlight, and sources of ignition .

Biochemical Analysis

Biochemical Properties

1,6-Bis(trimethoxysilyl)hexane plays a significant role in biochemical reactions, particularly in the modification of surfaces to enhance their properties. It interacts with various enzymes and proteins, primarily through its silane groups, which can form covalent bonds with hydroxyl groups on biomolecules. This interaction can lead to the stabilization of enzymes and proteins on surfaces, enhancing their activity and stability . Additionally, this compound can interact with other biomolecules such as nucleic acids, potentially influencing their structure and function.

Cellular Effects

The effects of this compound on cells and cellular processes are multifaceted. This compound can influence cell function by modifying the cell surface, thereby affecting cell adhesion, proliferation, and differentiation. It has been observed to impact cell signaling pathways, potentially altering gene expression and cellular metabolism . For instance, the modification of cell surfaces with this compound can enhance the attachment and growth of certain cell types, making it useful in tissue engineering and regenerative medicine.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to the stabilization of enzymes and proteins on surfaces. This compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context . Additionally, this compound can influence gene expression by modifying the cell surface and altering cell signaling pathways, which in turn can affect the transcriptional activity of various genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups . These silanol groups can further react with other biomolecules, potentially altering the long-term effects of this compound on cellular function. Long-term studies have shown that this compound can maintain its activity and stability for extended periods, making it suitable for various applications in biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance the stability and activity of enzymes and proteins, leading to beneficial effects on cellular function . At high doses, this compound can exhibit toxic effects, potentially causing adverse reactions such as inflammation and tissue damage. It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks associated with its use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by stabilizing enzymes and proteins, thereby enhancing their activity . Additionally, this compound can affect metabolite levels by modifying the cell surface and altering cellular metabolism. These effects can have significant implications for various biochemical processes, including energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the overall distribution of the compound within the cell, potentially impacting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the cell membrane, where it can modify the surface properties and influence cell signaling pathways. Additionally, this compound can be transported to other organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(trimethoxysilyl)hexane is typically synthesized through an etherification reaction. One common method involves reacting 1,6-hexanediol with trimethoxysilane in the presence of a base. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale etherification processes. The raw materials, 1,6-hexanediol and trimethoxysilane, are mixed in a reactor with a suitable catalyst. The reaction mixture is then heated and stirred until the desired product is obtained. The product is purified through distillation or other separation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(trimethoxysilyl)hexane undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of moisture, the trimethoxysilyl groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or moisture at room temperature.

    Condensation: Often facilitated by acidic or basic catalysts at elevated temperatures.

    Substitution: Requires specific reagents depending on the desired functional group to be introduced.

Major Products Formed

Scientific Research Applications

1,6-Bis(trimethoxysilyl)hexane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Bis(trimethoxysilyl)hexane is unique due to its specific molecular structure, which provides a balance between flexibility and reactivity. This makes it particularly effective in forming strong bonds between organic and inorganic materials, enhancing the performance of composites and coatings .

Properties

IUPAC Name

trimethoxy(6-trimethoxysilylhexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O6Si2/c1-13-19(14-2,15-3)11-9-7-8-10-12-20(16-4,17-5)18-6/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKCWAROGHMSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

156247-99-3
Record name 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156247-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40868964
Record name 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-
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Molecular Weight

326.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-
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CAS No.

87135-01-1
Record name 1,6-Bis(trimethoxysilyl)hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87135-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-
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Record name 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-
Source EPA DSSTox
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Record name 3,3,10,10-tetramethoxy-2,11-dioxa-3,10-disiladodecane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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